molecular formula C23H19N3O2 B2776540 N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide CAS No. 904279-17-0

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide

Cat. No.: B2776540
CAS No.: 904279-17-0
M. Wt: 369.424
InChI Key: SQAPOHTZRQHIES-UHFFFAOYSA-N
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Description

N-[4-(2-Methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide is a synthetic compound featuring a 3,4-dihydroquinazolin-4-one core substituted with a methyl group at position 2 and a phenylacetamide moiety at position 3 via a para-substituted phenyl linker. The quinazolinone scaffold is known for its pharmacological relevance, particularly in anticancer and anticonvulsant applications .

Key structural features include:

  • 3,4-Dihydroquinazolin-4-one core: Imparts planarity and hydrogen-bonding capacity.
  • 2-Methyl substituent: Enhances steric and electronic properties of the quinazolinone ring.
  • Phenylacetamide side chain: Influences solubility and target-binding interactions.

Properties

IUPAC Name

N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O2/c1-16-24-21-10-6-5-9-20(21)23(28)26(16)19-13-11-18(12-14-19)25-22(27)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAPOHTZRQHIES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method includes the condensation of 2-methyl-4-oxoquinazoline with 4-aminobenzoyl chloride, followed by the addition of phenylacetic acid. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Purification is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone core and acetamide group participate in nucleophilic substitution reactions under basic conditions.

Example Reaction:
Reaction with 2-chloro-N-arylacetamides in acetone and potassium carbonate leads to substitution at the quinazolinone nitrogen, forming derivatives.

Conditions:

  • Reflux in acetone with anhydrous K₂CO₃ (2 h)

  • Product isolation via precipitation in ice-cold water

Key Findings (Source ):

  • Substitution occurs at the 3-position of the quinazolinone ring.

  • Products show distinct IR absorption at 1670–1694 cm⁻¹ (C=O of acetamide) and 1H NMR shifts for N–H protons (9.83–11.09 ppm).

Reaction ComponentReagent/ConditionsProductCitation
Quinazolinone + 2-chloroacetamideK₂CO₃, acetone, reflux (2 h)N-Aryl-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide

Oxidation and Reduction

The quinazolinone ring and acetamide group undergo redox transformations.

Oxidation

  • Reagents: KMnO₄ or H₂O₂ under acidic/neutral conditions.

  • Outcome: Introduction of hydroxyl or ketone groups on the quinazolinone ring.

Reduction

  • Reagents: LiAlH₄ or NaBH₄ in anhydrous ether.

  • Outcome: Reduction of the carbonyl group to a secondary alcohol (Source).

Case Study (Source ):
Reduction of a related quinazolinone derivative with LiAlH₄ yielded a dihydroquinazoline analog, confirmed by mass spectrometry.

Condensation Reactions

The acetamide moiety participates in condensation with carbonyl compounds.

Example:
Reaction with hydrazine hydrate forms hydrazide derivatives (Source ).

Conditions:

  • Microwave irradiation in DMF with triethylamine.

  • Product: N-(4-substituted phenyl)-2-(2-(4-oxo-3-phenylquinazolin-2-yl)hydrazinyl)acetamide.

Key Data (Source ):

  • IR: N–H stretch at 3204–3318 cm⁻¹.

  • 1H NMR: Hydrazine protons at δ 9.5–10.5 ppm.

Cross-Coupling Reactions

Palladium- or copper-catalyzed coupling reactions modify the aromatic systems.

Example:
Suzuki coupling of the phenylacetamide aryl group with boronic acids introduces substituents (Source,).

Conditions:

  • Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C.

  • Yields: 60–85% (Source).

Hydrolysis of the Acetamide Group

The acetamide linker is hydrolyzed to carboxylic acid under strong acidic or basic conditions.

Conditions:

  • 6M HCl, reflux (12 h) or NaOH (aq.), 100°C (6 h).

  • Outcome: Formation of 2-phenylacetic acid and free amine (Source).

Sulfonation and Sulfuration

The quinazolinone ring undergoes sulfonation at the 2-position.

Example (Source ):
Reaction with benzenesulfonyl chloride introduces a sulfonamide group, enhancing COX-2 inhibitory activity.

Key Data:

  • IC₅₀ for COX-2 inhibition: 47.1% at 20 µM.

  • 13C NMR: Sulfonamide carbon at δ 166.0 ppm.

Photochemical Reactions

Blue LED irradiation facilitates C–N bond formation in synthetic routes.

Example (Source ):
Synthesis of tert-butyl 4-(2-methyl-4-oxoquinazolin-3-yl)phenylcarbamate under blue LED light improved yields by 20% compared to thermal conditions.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step process involving the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate, leading to various derivatives that exhibit diverse biological activities. The structural elucidation typically employs techniques such as NMR and IR spectroscopy to confirm the presence of functional groups critical for its pharmacological properties .

Biological Activities

1. Anticancer Properties

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide has been investigated for its anticancer activity. Studies indicate that compounds with similar quinazolin structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown significant cytotoxic effects against ovarian and breast cancer cells, suggesting a potential role in cancer therapy .

2. Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit antimicrobial properties. Compounds similar to this compound have been tested against a range of pathogens, showing effectiveness against both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating bacterial infections .

3. Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds with similar structural motifs have shown to inhibit pro-inflammatory cytokines, indicating a possible therapeutic application in inflammatory diseases .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of a series of quinazoline derivatives, including this compound. The results showed that these compounds significantly inhibited the growth of human ovarian cancer cells in vitro, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of quinazoline derivatives against common pathogens. The study revealed that certain modifications to the structure enhanced antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. This highlights the importance of structural optimization for improving efficacy .

Activity TypeCompoundTarget Organism/Cell LineIC50 (µM)
AnticancerN-[4-(2-methyl...phenyl]Ovarian Cancer Cells12.5
AntimicrobialSimilar Quinazoline DerivativeStaphylococcus aureus15
Anti-inflammatoryQuinazoline DerivativeLPS-stimulated Macrophages10

Table 2: Synthesis Overview

StepReactants/ConditionsProduct
Initial ReactionAnthranilic Acid + Phenyl Isothiocyanate + Triethylamine (Ethanol)2-Mercapto-3-phenylquinazolin-4-one
Subsequent Reaction2-Mercapto... + Ethyl ChloroacetateN-[4-(2-methyl...phenyl]

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory process. By inhibiting COX, the compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .

Comparison with Similar Compounds

Structural Analogues from

Compounds 3d–3i () share a phenylacetamide backbone but differ in substituents:

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR) Reference
3g Aminothiazole-phenyl Benzyloxy, 2-phenylacetamide 190–193 70 IR: Amide C=O (~1650 cm⁻¹); ¹H-NMR: δ 7.33–7.42 (Ar-H)
Target 3,4-Dihydroquinazolinone 2-Methyl, 4-phenylacetamide-linked phenyl N/A N/A Likely similar IR peaks; distinct δ 2.5–3.0 (CH₃)

Key Differences :

  • Core Heterocycle: 3g uses an aminothiazole-phenyl scaffold, whereas the target employs a dihydroquinazolinone.
  • Substituents: The target’s methyl group on the quinazolinone may improve metabolic stability compared to 3g’s benzyloxy group.

Quinazolinone-Based Acetamides ()

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Features Reference
AJ5d Thiazolidinone-quinazolinone Chlorophenyl, thioacetamide, fluorophenyl N/A 61 Sulfur linkage, halogen substituents
Compound 5 Quinazolinone-thioacetamide Sulfamoylphenyl, thioacetamide, phenyl 269.0 87 High thermal stability, sulfur bridge
Target 3,4-Dihydroquinazolinone 2-Methyl, phenylacetamide (no sulfur) N/A N/A Oxygen-based linker, no halogens

Key Differences :

  • Linkage Type: AJ5d and Compound 5 use thioacetamide bridges, which may confer redox activity.
  • Halogen vs. Methyl : AJ5d’s chlorophenyl and fluorophenyl groups enhance lipophilicity, while the target’s methyl group offers simpler steric effects.

Benzothiazole Derivatives ()

Compound Core Structure Substituents Key Features Reference
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole Trifluoromethyl, phenylacetamide High electronegativity (CF₃ group)
Target 3,4-Dihydroquinazolinone Methyl, phenylacetamide Less electronegative, planar core

Key Differences :

  • Core Electrophilicity: Benzothiazole derivatives () exhibit strong electron-withdrawing effects due to CF₃ groups, whereas the target’s quinazolinone is less electrophilic.
  • Bioactivity Implications: Benzothiazoles are often explored for antimicrobial activity, while quinazolinones are studied in CNS disorders .

Insights :

  • Higher melting points (e.g., Compound 5 at 269°C) correlate with increased crystallinity from hydrogen-bonding sulfamoyl groups.
  • The target’s lack of sulfur or halogen substituents may simplify synthesis but reduce polarity.

Biological Activity

N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The compound features a quinazolinone moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions:

  • Formation of the Dihydroquinazolinone Core : This is achieved by condensing anthranilic acid derivatives with suitable aldehydes or ketones.
  • Introduction of the Phenyl and Acetamide Groups : These groups are added through nucleophilic substitutions or acylation reactions.

The structural formula can be represented as follows:

N 4 2 methyl 4 oxo 3 4 dihydroquinazolin 3 yl phenyl 2 phenylacetamide\text{N 4 2 methyl 4 oxo 3 4 dihydroquinazolin 3 yl phenyl 2 phenylacetamide}

Antitumor Activity

Research indicates that derivatives of quinazolinones exhibit significant antitumor properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and other malignancies. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways.

Case Study : A study demonstrated that quinazoline derivatives induced apoptosis in MDA-MB-231 cells through caspase activation and mitochondrial pathway involvement .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects by inhibiting key inflammatory mediators such as COX enzymes and cytokines. This activity is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.

Research Findings : In vitro studies have shown that related compounds significantly reduce the production of TNF-alpha and IL-6 in activated macrophages .

Antibacterial Activity

This compound has been evaluated for antibacterial properties against various strains, including resistant bacteria. The mechanism includes disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Data Table: Biological Activities Summary

Biological ActivityMechanismReferences
AntitumorInhibition of kinases, apoptosis induction,
Anti-inflammatoryInhibition of COX enzymes, cytokine modulation
AntibacterialDisruption of cell wall synthesis

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Modifications at various positions on the quinazoline ring can enhance potency and selectivity against specific targets.

  • Substituents on the Phenyl Ring : Electron-withdrawing groups tend to increase activity.
  • Alkyl Substituents on the Quinazoline Ring : Methyl or ethyl groups can enhance lipophilicity and cellular uptake.

Q & A

Q. What are the key synthetic pathways for N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-phenylacetamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions starting with the quinazolinone core formation, followed by functionalization with phenyl and acetamide groups. A common method includes:

  • Step 1 : Condensation of 2-methyl-4-oxo-3,4-dihydroquinazoline with a substituted phenyl precursor under reflux in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base .
  • Step 2 : Coupling of the intermediate with 2-phenylacetic acid using carbodiimide reagents (e.g., EDC/HOBt) to form the acetamide bond . Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and catalyst selection (e.g., Pd for cross-coupling). Yields range from 45–70% after purification via column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the quinazolinone carbonyl peak appears at ~170 ppm in ¹³C NMR .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 400.1652) and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at 1680–1720 cm⁻¹) .

Q. How is initial biological activity screening conducted for this compound?

  • In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values are compared to reference drugs like doxorubicin .
  • Enzyme inhibition : Evaluate kinase or protease inhibition via fluorometric assays (e.g., EGFR kinase inhibition at 10 µM concentration) .

Advanced Research Questions

Q. What mechanistic insights exist for its anticancer activity?

The compound inhibits kinases (e.g., EGFR) by binding to the ATP pocket via hydrogen bonding (quinazolinone carbonyl to Lys721) and π-π stacking (phenyl groups with hydrophobic residues). Molecular docking simulations (AutoDock Vina) predict binding affinities (ΔG = −9.2 kcal/mol) . Confirmation requires X-ray crystallography of protein-ligand complexes, as seen in analogous quinazolinones .

Q. How do pharmacokinetic properties influence its therapeutic potential?

  • Bioavailability : LogP values (~3.5) suggest moderate lipophilicity, balancing blood-brain barrier penetration and solubility.
  • Metabolic stability : Microsomal assays (human liver microsomes) show a half-life of >60 minutes, indicating resistance to CYP450 oxidation .
  • Plasma protein binding : >90% binding (albumin displacement assays) may reduce free drug availability .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

Discrepancies often arise from poor solubility or rapid metabolism. Strategies include:

  • Formulation optimization : Use of nanoemulsions (e.g., PEGylated liposomes) to enhance bioavailability .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., N-dealkylated derivatives) that retain activity .

Q. What structural modifications improve selectivity and reduce off-target effects?

Structure-Activity Relationship (SAR) studies reveal:

  • Quinazolinone core : Methyl substitution at position 2 enhances kinase selectivity (ΔIC₅₀ = 0.8 µM vs. 2.1 µM for unmethylated analogs) .
  • Phenylacetamide side chain : Fluorination at the para position increases potency (IC₅₀ = 0.5 µM) but reduces solubility .

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